molecular formula C24H31N3O2 B6301010 (1Z,3Z)-1,3-Bis(((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methylene)isoindoline CAS No. 1361563-41-8

(1Z,3Z)-1,3-Bis(((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methylene)isoindoline

Cat. No.: B6301010
CAS No.: 1361563-41-8
M. Wt: 393.5 g/mol
InChI Key: QHQFGNKQMFAUOF-NBAHAUEVSA-N
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Description

(1Z,3Z)-1,3-Bis(((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98% is 393.24162724 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

(1Z,3Z)-1,3-Bis(((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methylene)isoindoline (CAS Number: 1361563-41-8) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C24_{24}H31_{31}N3_{3}O2_{2}
  • Molecular Weight: 393.5 g/mol
  • Density: 1.16 ± 0.1 g/cm³

The compound functions primarily as a ligand in various catalytic reactions, including the Ni-catalyzed enantioselective fluorination of oxindoles and the Nozaki-Hiyama-Kishi reaction. These reactions are crucial in the synthesis of complex organic molecules and have implications in medicinal chemistry.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Case Study 1: A study on oxazoline derivatives demonstrated their ability to inhibit tumor cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells by modulating cell cycle proteins and enhancing reactive oxygen species (ROS) production .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens:

  • Case Study 2: A derivative of isoindoline was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones indicative of antimicrobial activity. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AnticancerHighInduces apoptosis; modulates cell cycle
AntimicrobialModerateDisrupts cell membranes; interferes with metabolism
Enantioselective ReactionsHighActs as a ligand in catalytic processes

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Researchers have explored various substitution patterns on the oxazoline moiety to improve selectivity and potency against specific cancer cell lines .

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[(Z)-[(3Z)-3-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-23(2,3)19-13-28-21(26-19)11-17-15-9-7-8-10-16(15)18(25-17)12-22-27-20(14-29-22)24(4,5)6/h7-12,19-20,25H,13-14H2,1-6H3/b17-11-,18-12-/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQFGNKQMFAUOF-NBAHAUEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)(C)C)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1N=C(OC1)/C=C/2\N/C(=C\C3=N[C@H](CO3)C(C)(C)C)/C4=CC=CC=C24)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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